N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide” is a chemical compound that belongs to the class of heterocyclic compounds known as triazines . Triazines are a class of nitrogen-containing heterocycles that have been extensively studied in chemistry due to their broad applicability .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of substituted 4H-benzo[d][1,3]-oxazines has been developed starting from N-(2-alkynyl)aryl benzamides . Another method involves the diazotisation and subsequent cyclisation of 2-aminobenzamides and 2-aminobenzenesulfonamides via stable diazonium salts .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been reported. For instance, gold(I)-catalyzed cycloisomerization procedure applied to the synthesis of substituted 4H-benzo[d][1,3]-oxazines has been developed starting from N-(2-alkynyl)aryl benzamides .Aplicaciones Científicas De Investigación
Solvent-Free Synthesis of Triazines
Solvent-free Synthesis of Triazines using N-halosulfonamides : This study demonstrates the use of N-halosulfonamides as efficient catalysts for the one-pot synthesis of triazines from readily available materials. The process operates under solvent-free conditions, highlighting a method that could potentially be applied or adapted for the synthesis of related compounds, including the one , emphasizing environmentally friendly and efficient synthesis techniques (R. Ghorbani‐Vaghei et al., 2015).
Novel Cyclic Dipeptidyl Ureas
Synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides : A new class of cyclic dipeptidyl ureas was synthesized, introducing a novel structural motif that could be of interest in the development of peptides and peptidomimetics. Such methodologies and compound classes may offer pathways for exploring the applications of similar triazine-based compounds in medicinal chemistry and drug design (M. Sañudo et al., 2006).
Conformationally Constrained Cysteines
Conformationally Constrained, Masked Cysteines : Research into the synthesis of 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids offers insights into creating conformationally constrained amino acids. Such compounds have relevance in peptide chemistry and the design of protein inhibitors or modulators, suggesting potential areas of application for structurally complex sulfonamides (F. Clerici et al., 1999).
Triazine-Based Drug Delivery
Drug Delivery of Lipophilic Pyrenyl Derivatives : The encapsulation of functionalized pyrenyl derivatives in a water-soluble metalla-cage highlights innovative approaches to drug delivery. This research points to the potential of triazine and related compounds in creating novel delivery mechanisms for therapeutic agents, emphasizing the importance of structural innovation in enhancing the bioavailability and efficacy of drugs (J. Mattsson et al., 2010).
Mecanismo De Acción
Target of Action
The primary targets of this compound are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the brain and other areas of the body.
Mode of Action
The compound interacts with both AChE and BuChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability. The compound exhibits a mixed-type inhibition mode, indicating that it interacts with both the catalytic site and peripheral anionic site of the AChE active site .
Result of Action
The inhibition of AChE and BuChE and the subsequent increase in acetylcholine levels can lead to improved cognitive function, making this compound a potential therapeutic agent for neurodegenerative disorders such as Alzheimer’s disease .
Propiedades
IUPAC Name |
N-[2-(4-oxo-1,2,3-benzotriazin-3-yl)ethyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c17-12-10-3-1-2-4-11(10)14-15-16(12)8-7-13-20(18,19)9-5-6-9/h1-4,9,13H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAALGLJVQAXVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.